molecular formula C28H54O11 B8074391 (3R,6R)-2-[(2R,3S,5R,6R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

(3R,6R)-2-[(2R,3S,5R,6R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No. B8074391
M. Wt: 566.7 g/mol
InChI Key: GTQCHJYVKDXMRU-BJIXUBNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,6R)-2-[(2R,3S,5R,6R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C28H54O11 and its molecular weight is 566.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,6R)-2-[(2R,3S,5R,6R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,6R)-2-[(2R,3S,5R,6R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the protection and activation of various functional groups, followed by their selective manipulation to form the desired product. The key steps include protection of the hydroxyl groups, activation of the anomeric center, and selective oxidation and reduction reactions to form the desired stereochemistry.

Starting Materials
D-glucose, Hexadecanol, Methanol, Acetic anhydride, Pyridine, Triethylamine, Sodium borohydride, Sodium periodate, Sodium metaperiodate, Sodium borohydride

Reaction
Protection of the hydroxyl groups of D-glucose using acetic anhydride and pyridine to form the acetyl derivatives, Activation of the anomeric center of the acetyl derivatives using sodium periodate to form the aldehyde derivatives, Selective oxidation of the primary alcohol of hexadecanol using sodium metaperiodate to form the aldehyde derivative, Reduction of the aldehyde derivatives using sodium borohydride to form the desired stereochemistry, Deprotection of the acetyl derivatives using methanol and triethylamine to form the desired product

properties

IUPAC Name

(3R,6R)-2-[(2R,3S,5R,6R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-36-27-25(35)23(33)26(20(18-30)38-27)39-28-24(34)22(32)21(31)19(17-29)37-28/h19-35H,2-18H2,1H3/t19-,20-,21?,22?,23?,24-,25-,26-,27-,28?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQCHJYVKDXMRU-BJIXUBNMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCO[C@H]1[C@@H](C([C@@H]([C@H](O1)CO)OC2[C@@H](C(C([C@H](O2)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,6R)-2-[(2R,3S,5R,6R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

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